D-myo-Inositol-1,2-diphosphate (sodium salt)
Beschreibung
Eigenschaften
IUPAC Name |
disodium;[(1R,2R,3S,4S,5R,6S)-2,3,4,5-tetrahydroxy-6-[hydroxy(oxido)phosphoryl]oxycyclohexyl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O12P2.2Na/c7-1-2(8)4(10)6(18-20(14,15)16)5(3(1)9)17-19(11,12)13;;/h1-10H,(H2,11,12,13)(H2,14,15,16);;/q;2*+1/p-2/t1-,2-,3+,4+,5-,6+;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYHIHUTKCMLKM-JBGYRJLXSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1O)OP(=O)(O)[O-])OP(=O)(O)[O-])O)O)O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]1([C@@H]([C@H]([C@@H]([C@@H]([C@@H]1O)OP(=O)(O)[O-])OP(=O)(O)[O-])O)O)O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Na2O12P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to D-myo-Inositol-1,2-diphosphate and 1,2-cyclic phosphate: Distinguishing Structure, Metabolism, and Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the intricate world of cellular signaling, inositol phosphates (InsPs) act as critical second messengers, orchestrating a vast array of physiological processes.[1][2][3] Among the myriad of isomers, D-myo-Inositol-1,2-diphosphate and D-myo-Inositol-1,2-cyclic phosphate present a particularly important and often overlooked distinction. Though structurally similar, the presence of two separate phosphoester groups versus a single, strained cyclic phosphodiester bond dictates their formation, metabolic fate, and biological activity. This guide provides an in-depth exploration of these two molecules, elucidating their fundamental chemical differences, divergent metabolic pathways, and the functional consequences of this structural variance. We will detail authoritative analytical strategies required to unambiguously differentiate these species and discuss the implications for research into signal transduction and therapeutic development.
Introduction to the Inositol Phosphate Signaling Network
The phosphoinositide signaling pathway is a cornerstone of cellular communication.[4] It begins at the cell membrane with the phosphorylation of phosphatidylinositol (PI) to generate polyphosphoinositides, most notably phosphatidylinositol 4,5-bisphosphate (PIP2).[5][6] In response to a multitude of extracellular stimuli, such as hormones and growth factors, enzymes like phospholipase C (PLC) cleave PIP2, releasing second messengers that propagate the signal intracellularly.[7][8][9]
While inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) is the most celebrated product of this cleavage, renowned for its role in mobilizing intracellular calcium, PLC activity also generates cyclic inositol phosphates.[10][11][12] This guide focuses on the fundamental building blocks of these related series: the distinction between an inositol ring bearing two phosphates at the 1 and 2 positions and one bearing a single phosphate cyclized across these same positions. Understanding this difference is not a mere academic exercise; it is critical for accurately interpreting cellular signaling events, as the two molecules are not functionally interchangeable.
A Deep Dive into Molecular Structure and Chemistry
The functional divergence between D-myo-Inositol-1,2-diphosphate (Ins(1,2)P2) and D-myo-Inositol-1,2-cyclic phosphate (cIns(1,2)P) originates from the nature of their phosphate ester bonds.
-
D-myo-Inositol-1,2-diphosphate (Ins(1,2)P2): This molecule features a myo-inositol ring with two separate monophosphate groups attached via stable phosphoester bonds to the hydroxyls at the 1 and 2 positions. The presence of two distinct phosphate groups gives it a higher negative charge at physiological pH compared to its cyclic counterpart.
-
D-myo-Inositol-1,2-cyclic phosphate (cIns(1,2)P): This molecule contains a single phosphate group that forms a cyclic phosphodiester bond by linking to both the 1 and 2 position hydroxyls of the inositol ring.[13] This five-membered ring structure is conformationally strained and more chemically reactive than a standard phosphoester bond, rendering it susceptible to specific enzymatic cleavage.[10][12]
Key Physicochemical Differences
| Property | D-myo-Inositol-1,2-diphosphate (Ins(1,2)P2) | D-myo-Inositol-1,2-cyclic phosphate (cIns(1,2)P) | Rationale & Significance |
| Phosphate Bonds | Two separate phosphoester bonds | One cyclic phosphodiester bond | The cyclic bond is more labile and is the key target for specific hydrolases. |
| Net Charge (pH 7.4) | Approx. -4 | Approx. -1 | This charge difference is the primary basis for their separation by anion-exchange chromatography.[14][15] |
| Chemical Stability | High. Resistant to non-specific phosphatases. | Moderate. The strained ring is susceptible to acid hydrolysis and specific phosphodiesterases.[10][16][17] | Dictates metabolic fate and half-life within the cell. The cyclic form is a transient signaling molecule. |
| Conformation | Flexible phosphate group positioning | Rigid, strained five-membered ring | Influences binding affinity and specificity for downstream protein targets. |
Biosynthesis and Metabolism: Pathways of Creation and Destruction
The two molecules arise from and are processed by distinct enzymatic machinery, which is central to their different roles in the cell.
Formation: A Consequence of Phospholipase C (PLC) Action
The generation of cIns(1,2)P and its polyphosphorylated cousins is a direct outcome of the catalytic mechanism of phosphoinositide-specific PLC.[8] The reaction proceeds via a sequential, two-step mechanism involving an intramolecular phosphotransferase reaction.[7][18] The 2-hydroxyl group of the inositol ring attacks the adjacent phosphate at the 1-position, leading to the formation of a transient cyclic phosphodiester intermediate and the release of diacylglycerol (DAG).[9] This cyclic intermediate can then be hydrolyzed by the same enzyme to the non-cyclic phosphate.[7][18]
However, this hydrolysis is often incomplete, leading to the release of both cyclic and non-cyclic inositol phosphates into the cytosol.[10][11] The ratio of cyclic to non-cyclic product is not fixed; it is highly dependent on the specific PLC isozyme (β, γ, δ), the phosphorylation state of the substrate (PI, PIP, or PIP2), and the local ionic conditions like pH and Ca2+ concentration.[19]
In contrast, Ins(1,2)P2 is not typically a primary product of PLC action. It is more commonly understood as a metabolite arising from the dephosphorylation of more highly phosphorylated inositols, such as Ins(1,4,5)P3, by various inositol polyphosphate phosphatases.[6]
Caption: Divergent metabolic pathways for cyclic and non-cyclic inositol phosphates.
Catabolism: The Role of Specific Hydrolases
The metabolic fates of the two molecules are distinct. The strained cyclic phosphodiester bond of cIns(1,2)P is specifically targeted by a class of enzymes known as inositol cyclic phosphate phosphohydrolases (or cyclic hydrolases).[16] These enzymes cleave the cyclic bond to produce non-cyclic inositol monophosphates, such as inositol 1-phosphate or inositol 2-phosphate, effectively terminating the unique signal of the cyclic species.[16][20] Ins(1,2)P2, lacking this specific bond, is instead a substrate for a different set of phosphatases that sequentially remove its phosphate groups.
Functional Divergence in Cellular Signaling
The structural and metabolic differences translate directly into distinct biological roles.
-
D-myo-Inositol-1,2-cyclic phosphate (and its derivatives): While the polyphosphorylated version, cIns(1,4,5)P3, can mobilize intracellular calcium, it is a significantly weaker agonist at Ins(1,4,5)P3 receptors compared to its non-cyclic counterpart.[21] This suggests that if cyclic inositol phosphates have a primary signaling role, it may be distinct from the canonical calcium release pathway or serve to fine-tune it. Some research suggests they may be precursors for other signaling molecules or have unique protein targets yet to be fully characterized.[13][22] Their rapid hydrolysis by specific hydrolases points to a role as transient, tightly regulated signaling molecules.
-
D-myo-Inositol-1,2-diphosphate: The biological role of Ins(1,2)P2 is less defined. It is often considered a metabolic intermediate in the complex network of inositol phosphate interconversion.[2][6] While some isomers of inositol bisphosphate are known to have signaling functions, a specific, prominent role for the 1,2-isomer as a primary second messenger is not well established. It may contribute to the overall cellular pool of InsPs that collectively regulate processes like gene expression and enzyme activity.[1]
Analytical Strategies: Differentiating and Quantifying Isomers
The physicochemical differences between Ins(1,2)P2 and cIns(1,2)P are the key to their analytical separation. Assuming they are co-present in a cellular extract, a multi-step approach is required for unambiguous identification and quantification.
The Challenge of Isomer Separation
Simple analytical methods are insufficient to distinguish these molecules. Their similar molecular weights (differing only by the mass of a water molecule) and shared inositol core make them challenging to resolve without specialized techniques. The most robust methods exploit the significant difference in net negative charge.
Experimental Protocol: HPLC-Based Separation
High-Performance Liquid Chromatography (HPLC), particularly using a strong anion-exchange (SAX) column, is the gold standard for separating inositol phosphate isomers.[14][15][23][24]
Objective: To resolve a mixture of inositol phosphates from a cell extract based on their charge.
Principle: A SAX column contains a stationary phase with positively charged functional groups. Negatively charged analytes, like inositol phosphates, bind to the column. They are then eluted by a mobile phase with an increasing concentration of a competing salt (a salt gradient). Molecules with a lower net negative charge (like cIns(1,2)P) will elute earlier than those with a higher net negative charge (like Ins(1,2)P2).
Step-by-Step Methodology:
-
Sample Preparation:
-
Quench cellular metabolism and extract soluble metabolites using an acidic solution (e.g., 0.5 M perchloric acid).
-
Neutralize the extract with a base (e.g., KOH) and remove the resulting precipitate by centrifugation. This step is critical to prevent acid-catalyzed hydrolysis of the cyclic phosphate.
-
The resulting supernatant contains the mixture of inositol phosphates.
-
-
Chromatographic System:
-
HPLC System: A standard HPLC system with a gradient pump and a suitable detector.[15]
-
Column: A strong anion-exchange column (e.g., Partisphere SAX, OmniPac PAX-100).[14][15]
-
Mobile Phase A: Deionized water.
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Mobile Phase B: High concentration salt buffer (e.g., 1.25 M (NH4)2HPO4, pH adjusted to 3.8 with H3PO4).
-
-
Elution Gradient:
-
Equilibrate the column with 100% Mobile Phase A.
-
Inject the neutralized sample extract.
-
Apply a linear gradient from 0% to 100% Mobile Phase B over 60-90 minutes. The exact gradient profile must be optimized based on the specific column and expected analytes.
-
-
Detection:
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Radiolabeling (Highest Sensitivity): Pre-label cells with [3H]-myo-inositol. Collect fractions post-column and measure radioactivity using liquid scintillation counting.[23][24]
-
Mass Spectrometry (High Specificity): Couple the HPLC output directly to an electrospray ionization mass spectrometer (LC-MS) to identify compounds by their mass-to-charge ratio.[25][26][27]
-
Post-column Derivatization: Mix the eluent with a reagent that reacts with phosphates to produce a colored or fluorescent compound for UV-Vis or fluorescence detection.[15]
-
-
Data Analysis:
-
Identify peaks by comparing their retention times to those of authentic standards for cIns(1,2)P and Ins(1,2)P2.
-
Quantify the amount of each species by integrating the area under the corresponding peak.
-
Protocol: Enzymatic Validation
To confirm the identity of a putative cIns(1,2)P peak from HPLC, a specific enzymatic assay can be performed.
Objective: To confirm the presence of a cyclic phosphodiester bond.
Principle: The peak of interest is treated with an inositol cyclic phosphate phosphohydrolase. If the peak corresponds to cIns(1,2)P, the enzyme will hydrolyze it to inositol 1-phosphate, causing the original peak to disappear and a new peak corresponding to the product to appear upon re-analysis by HPLC.
Step-by-Step Methodology:
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Collect the HPLC fraction corresponding to the putative cIns(1,2)P peak.
-
Desalt the fraction if necessary.
-
Divide the sample into two aliquots.
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To one aliquot, add a buffer solution containing purified inositol cyclic phosphate phosphohydrolase.[16]
-
To the second (control) aliquot, add only the buffer solution.
-
Incubate both samples at 37°C for an appropriate time (e.g., 60 minutes).
-
Stop the reaction (e.g., by boiling or adding acid).
-
Re-inject both the treated and control samples onto the HPLC system.
-
Expected Result: In the enzyme-treated sample, the original peak should be significantly diminished or absent, with a corresponding increase in the peak for inositol 1-phosphate. The control sample should show no change.
Caption: A decision workflow for the unambiguous identification of inositol phosphates.
Implications for Research and Drug Development
The distinction between cyclic and non-cyclic inositol phosphates is critical for advancing our understanding of cell signaling and for developing targeted therapeutics.
-
Therapeutic Targeting: The enzymes that uniquely create and degrade cyclic inositol phosphates—specific PLC isoforms and cyclic hydrolases—represent potential drug targets.[16][19] Inhibiting a specific cyclic hydrolase could prolong the signal of a cyclic inositol phosphate, while activators could shorten it. This offers a level of therapeutic specificity that would be impossible without first understanding the fundamental differences between the molecules.
-
Biomarker Potential: The ratio of cyclic to non-cyclic inositol phosphates could serve as a biomarker for the activity of specific signaling pathways or disease states characterized by aberrant PLC activity.
Conclusion
D-myo-Inositol-1,2-diphosphate and D-myo-Inositol-1,2-cyclic phosphate are not interchangeable entities. The former is a relatively stable molecule with two phosphate groups, likely serving as a node in the complex inositol phosphate metabolic network. The latter contains a strained, reactive cyclic phosphodiester bond, is a direct but variable product of PLC activity, and is rapidly degraded by specific enzymes, marking it as a transient signaling molecule with potentially unique functions. For researchers in the field, employing rigorous analytical methods like anion-exchange HPLC is not merely a suggestion but a requirement for accurately dissecting the intricate language of inositol phosphate signaling. This foundational understanding is paramount for unraveling novel pathways and designing the next generation of targeted therapies.
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Methodological & Application
Protocols for HPLC separation of inositol diphosphate isomers
An Application Guide to the High-Performance Liquid Chromatography (HPLC) Separation of Inositol Diphosphate Isomers
For researchers, scientists, and drug development professionals investigating the intricate world of cellular signaling, the accurate separation and quantification of inositol phosphate isomers are paramount. Inositol diphosphates (InsP₂), existing as multiple positional isomers, are key players in these signaling cascades. However, their structural similarity, high polarity, and lack of a native chromophore present significant analytical challenges.[1][2][3]
This guide provides a detailed examination of the protocols for separating InsP₂ isomers using High-Performance Liquid Chromatography (HPLC). As a senior application scientist, this document moves beyond simple step-by-step instructions to explain the causality behind methodological choices, ensuring a robust and reproducible approach.
The Central Challenge: Why Isomer Separation is Critical
Inositol phosphates are a family of signaling molecules derived from myo-inositol, where phosphate groups are attached to various positions on the inositol ring. The specific phosphorylation pattern dictates the molecule's function and its interaction with downstream effectors. There are nine potential positional isomers of inositol diphosphate, and distinguishing between them is crucial for understanding their unique biological roles.[1] The subtle differences in the phosphate group positions demand high-resolution analytical techniques to achieve separation.
Strong anion-exchange (SAX) chromatography is the cornerstone of inositol phosphate separation.[2][4] This technique leverages the electrostatic interaction between the negatively charged phosphate groups of the analytes and the positively charged stationary phase of the column. By employing a salt or pH gradient, compounds are eluted based on their total charge, with more highly phosphorylated species being retained longer.
Experimental Workflow Overview
A typical workflow for the analysis of InsP₂ isomers involves several key stages, from sample preparation to data analysis. Each step is critical for achieving reliable and reproducible results.
Caption: General workflow for HPLC analysis of inositol diphosphates.
Core Methodologies and Detailed Protocols
Successful separation of InsP₂ isomers hinges on meticulous sample preparation and a well-optimized HPLC method.
Protocol 1: Sample Preparation and Extraction from Cultured Cells
This protocol is designed for the extraction of soluble inositol phosphates from cultured mammalian cells, often incorporating metabolic labeling for sensitive detection.
Rationale: Metabolic labeling with [³H]-myo-inositol allows the entire family of inositol phosphates to be traced and quantified with high sensitivity, even at low cellular concentrations.[5][6] Acidic extraction with perchloric acid (PCA) or trichloroacetic acid (TCA) effectively stops enzymatic activity and precipitates proteins and lipids, releasing the soluble inositol phosphates into the supernatant.[1]
Step-by-Step Methodology:
-
Metabolic Labeling: Culture cells to approximately 80% confluence. Two days prior to the experiment, switch to inositol-free media supplemented with 5% dialyzed fetal bovine serum and 1-2 µCi/mL of [³H]-myo-inositol.[7]
-
Cell Stimulation: After labeling, wash cells with a suitable buffer (e.g., PBS) and stimulate with agonists as required by the experimental design.
-
Quenching and Lysis: Aspirate the medium and quench the reaction by adding 1 mL of ice-cold 0.5 M perchloric acid (PCA).
-
Extraction: Scrape the cells in the acid solution and transfer to a microcentrifuge tube. Incubate on ice for 20-30 minutes to ensure complete precipitation of macromolecules.
-
Centrifugation: Pellet the cellular debris by centrifuging at 14,000 x g for 10 minutes at 4°C.
-
Neutralization: Carefully transfer the supernatant (containing the soluble inositol phosphates) to a new tube. Neutralize the extract by adding a calculated amount of a suitable base, such as 1 M K₂CO₃. The endpoint is typically a pH between 6.0 and 7.0. The use of a potassium salt facilitates the precipitation of potassium perchlorate.
-
Cleanup: Incubate the neutralized extract on ice for 30 minutes to allow for the precipitation of potassium perchlorate. Centrifuge at 14,000 x g for 10 minutes to pellet the salt. The resulting supernatant is ready for HPLC analysis.
Protocol 2: Strong Anion-Exchange (SAX) HPLC Separation
This is the primary method for resolving inositol phosphate isomers. The protocol below uses a well-established gradient elution approach.
Rationale: A gradient of increasing salt concentration is used to sequentially elute compounds with an increasing number of phosphate groups.[4][8] Fine-tuning the gradient slope is critical for resolving the positional isomers within each phosphorylation class (e.g., separating different InsP₂ isomers from each other).[9]
Instrumentation and Columns:
-
HPLC System: A biocompatible HPLC system capable of running high-salt gradients is required.
-
Column: A strong anion-exchange column, such as a Partisphere SAX (4.6 x 125 mm, 5 µm) or a Dionex CarboPac™ PA100 (4 x 250 mm), is recommended for this separation.[10][11]
Mobile Phases:
-
Buffer A: Deionized water (18 MΩ·cm).
-
Buffer B: 1.25 M (NH₄)₂HPO₄ (Ammonium Phosphate), adjusted to pH 3.8 with phosphoric acid.
Gradient Program:
| Time (minutes) | Flow Rate (mL/min) | % Buffer A | % Buffer B | Curve |
| 0 | 1.0 | 100 | 0 | - |
| 5 | 1.0 | 100 | 0 | 6 |
| 65 | 1.0 | 20 | 80 | 6 |
| 75 | 1.0 | 0 | 100 | 6 |
| 85 | 1.0 | 0 | 100 | 6 |
| 90 | 1.0 | 100 | 0 | 6 |
| 105 | 1.0 | 100 | 0 | - |
Detection:
-
Radiometric Detection: If using [³H]-labeled samples, collect fractions (e.g., 0.5 or 1.0 mL) using a fraction collector. Add scintillation cocktail to each fraction and quantify the radioactivity using a liquid scintillation counter.[10]
-
Mass Spectrometry (MS) Detection: For non-radioactive samples, the HPLC can be coupled to an electrospray ionization mass spectrometer (ESI-MS).[12][13] This provides high sensitivity and specificity, allowing for direct quantification. Detection is typically performed in negative ion mode.[14]
Alternative & Complementary Methods
While SAX-HPLC is the dominant technique, other methods can offer unique selectivity.
Porous Graphitic Carbon (PGC) HPLC
Rationale: PGC columns offer a unique retention mechanism based on the polarizability of the analyte and its interaction with the flat, electron-rich graphite surface.[15] This can be highly effective for separating structurally similar polar compounds and may provide a different elution order compared to SAX, making it a powerful complementary technique.[16][17]
Method Summary:
| Parameter | Description |
| Column | Hypercarb PGC column (e.g., 100 x 2.1 mm, 3 µm).[18] |
| Mobile Phase A | 10 mM Ammonium Carbonate, pH 9.0. |
| Mobile Phase B | Acetonitrile. |
| Gradient | A shallow gradient from low to high organic content (acetonitrile). The exact gradient profile requires empirical optimization. |
| Detection | ESI-MS is the preferred detection method due to the volatility of the mobile phase. |
| Advantages | Excellent for highly polar analytes, stable over a wide pH range, offers orthogonal selectivity to SAX. |
| Considerations | Retention can be variable; requires careful column equilibration and maintenance.[16] |
Inositol Phosphate Signaling Context
Understanding the origin of InsP₂ isomers within the cell provides context for the analytical results. They are generated through the phosphorylation of myo-inositol and the dephosphorylation of more highly phosphorylated species by a series of kinases and phosphatases.
Caption: Simplified overview of the inositol phosphate signaling pathway.
References
- Meek, J. L. (1988). Anion-exchange high-performance liquid chromatographic analysis of inositol phosphates. Analytical Biochemistry, 168(1), 63-70.
- Wilson, D. B., Connolly, T. M., Bross, T. E., Majerus, P. W., Sherman, W. R., Tyler, A. N., ... & Irvine, R. F. (1985).
- Skoglund, E., Carlsson, N. G., & Sandberg, A. S. (1998). High-performance chromatographic separation of inositol phosphate isomers on strong anion exchange columns. Journal of agricultural and food chemistry, 46(5), 1877-1882.
- Meek, J. L., & Nicoletti, F. (1986). Anion-exchange high-performance liquid chromatography with post-column detection for the analysis of phytic acid and other inositol phosphates.
-
Letchumanan, M., Harrison, B., & Razeeth, M. (2011). Quantitation of Inositol Phosphates by HPLC-ESI-MS. Methods in molecular biology (Clifton, N.J.), 747, 145–153. [Link]
-
Letchumanan, M., Harrison, B., & Razeeth, M. (2011). Quantitation of Inositol Phosphates by HPLC-ESI-MS. Springer Nature Experiments. [Link]
-
Lin, H., & Chi, H. (2018). Metabolic Labeling of Inositol Phosphates and Phosphatidylinositols in Yeast and Mammalian Cells. Methods in molecular biology (Clifton, N.J.), 1823, 11–20. [Link]
-
Marolt, G., & Kolar, M. (2021). Analytical Methods for Determination of Phytic Acid and Other Inositol Phosphates: A Review. Molecules (Basel, Switzerland), 26(1), 174. [Link]
-
Liu, G., et al. (2009). Simultaneous determination of inositol and inositol phosphates in complex biological matrices: Quantitative ion-exchange chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 23(9), 1373-1383. [Link]
-
Wong, N. S., Barker, C. J., Shears, S. B., Kirk, C. J., & Michell, R. H. (1988). The use of cells doubly labelled with [14C]inositol and [3H]inositol to search for a hormone-sensitive inositol lipid pool with atypically rapid metabolic turnover. Biochemical Journal, 252(1), 1–8. [Link]
-
Lin, H., & Chi, H. (2018). Metabolic Labeling of Inositol Phosphates and Phosphatidylinositols in Yeast and Mammalian Cells. Springer Nature Experiments. [Link]
- Unknown Author. (n.d.). Labeling Cells and Analyzing Inositol Phospholipids. Protocol document.
-
Brearley, C. A., & Hanke, D. E. (2012). Figure S8 Partisphere SAX HPLC separation of myo-[2-3 H]InsP from leaf tissue of S. tuberosum. ResearchGate. [Link]
-
Rounds, M. A., & Nielsen, S. S. (2011). High-performance chromatographic separations of inositol phosphate. CABI Digital Library. [Link]
-
Carlsson, N. G., Bergman, E. L., Skoglund, E., & Sandberg, A. S. (1997). Analysis of Inositol Mono- and Diphosphate Isomers Using High-Performance Ion Chromatography and Pulsed Amperometric Detection. Journal of agricultural and food chemistry, 45(12), 4798-4802. [Link]
-
Oates, C. G., & Rascon, A. (2023). Enzyme-assisted HPTLC method for the simultaneous analysis of inositol phosphates and phosphate. Journal of Planar Chromatography – Modern TLC, 36(1), 1-8. [Link]
-
Ristori, S., Puccetti, L., & Di Iacovo, M. (1985). Separation of inositol phosphates and glycerophosphoinositol phosphates by high-performance liquid chromatography. Analytical biochemistry, 148(1), 220-227. [Link]
-
Dionex Corporation. (n.d.). Determination of Inositol Phosphates in Dried Distillers Grains with Solubles. Lab Manager. [Link]
-
Kaur, P., He, X., & Adah, S. (2016). Understanding the Complexity of Porous Graphitic Carbon (PGC) Chromatography: Modulation of Mobile-Stationary Phase Interactions Overcomes Loss of Retention and Reduces Variability. Analytical chemistry, 88(12), 6436–6443. [Link]
-
Phenomenex. (n.d.). Explore Hypercarb HPLC Columns for Tough Analytes. Phenomenex. [Link]
-
Ross, P. (2026, February 14). The Role of Porous Graphitic Carbon in HPLC. LCGC International. [Link]
-
Thermo Electron Corporation. (n.d.). Hypercarb™ HPLC Columns Technical Guide. SCISPEC. [Link]
-
RotaChrom. (2024, November 7). The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). RotaChrom. [Link]
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- 5. Metabolic Labeling of Inositol Phosphates and Phosphatidylinositols in Yeast and Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic Labeling of Inositol Phosphates and Phosphatidylinositols in Yeast and Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
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Mass spectrometry detection methods for D-myo-Inositol-1,2-diphosphate
Application Note: High-Resolution Mass Spectrometry Profiling of D-myo-Inositol-1,2-diphosphate (Ins(1,2)P₂)
Executive Summary
The analysis of inositol polyphosphates (InsPs) is historically challenged by their high polarity, lack of chromophores, and the existence of multiple structural isomers (e.g., distinguishing Ins(1,2)P₂ from Ins(1,4)P₂ or Ins(4,5)P₂). Traditional methods like radiolabeling (
This guide details two robust workflows for the detection of D-myo-Inositol-1,2-diphosphate :
-
HILIC-MS/MS (Gold Standard): Utilizes polymer-based amino columns at high pH for maximum sensitivity and throughput.
-
IC-MS (High Resolution): Utilizes anion-exchange chromatography with post-column suppression for superior isomer resolution.
Introduction & Biological Relevance
D-myo-Inositol-1,2-diphosphate is a specific positional isomer of the inositol bisphosphate family. While Ins(1,4,5)P₃ is the canonical calcium-releasing second messenger, the metabolic flux of lower inositol phosphates (IP2s) often serves as a readout for phosphatase activity (e.g., PTEN, SHIP) or specific biosynthetic pathways.
Analytical Challenges:
-
Isomeric Complexity: Mass spectrometry alone cannot distinguish Ins(1,2)P₂ from its regioisomers (same m/z). Chromatographic separation is mandatory.
-
Metal Chelation: Phosphate groups bind irreversibly to stainless steel surfaces in LC systems, causing peak tailing and signal loss.
-
Suppression: High salt concentrations required for elution often suppress electrospray ionization (ESI).
Workflow Visualization
The following diagram illustrates the critical decision matrix for selecting the appropriate detection method based on sample complexity and sensitivity needs.
Caption: Analytical workflow for Ins(1,2)P₂ showing extraction, TiO₂ enrichment, and divergent chromatographic strategies.
Sample Preparation: TiO₂ Enrichment Protocol
Direct injection of cell lysates is not recommended due to matrix suppression. Titanium Dioxide (TiO₂) beads selectively bind phosphate groups in acidic conditions, allowing salts and proteins to be washed away.
Reagents:
-
Lysis Buffer: 1M Perchloric Acid (PCA).[1]
-
TiO₂ Beads: 5 µm Titansphere (GL Sciences) or equivalent.
-
Elution Buffer: 2.5% Ammonium Hydroxide (NH₄OH).[1]
Step-by-Step Protocol:
-
Quenching: Add 500 µL ice-cold 1M PCA to cell pellet (approx.
cells). Vortex and incubate on ice for 10 min. -
Clarification: Centrifuge at 18,000
for 5 min at 4°C. Collect supernatant. -
Bead Loading: Add 5 mg TiO₂ beads to the supernatant. Rotate at 4°C for 15 min.
-
Wash: Centrifuge (3,000
, 1 min). Discard supernatant. Wash beads with 1M PCA to remove non-phosphorylated compounds. -
Elution: Add 200 µL 2.5% NH₄OH. Vortex and rotate for 5 min. Centrifuge and collect the supernatant (high pH).
-
Evaporation: Dry the eluate in a SpeedVac. Reconstitute in 50 µL water prior to injection. Note: Do not reconstitute in high organic solvent if using IC.
Method A: HILIC-MS/MS (Recommended)
This method uses Hydrophilic Interaction Liquid Chromatography (HILIC) with a polymer-based column to eliminate metal interactions. It provides the best balance of sensitivity and isomer separation.
Chromatographic Conditions:
-
Column: BioInert Amino HILIC (e.g., Shodex HILICpak VG-50 2D, 2.0 x 150 mm). Why? Polymer housing prevents phosphate adsorption.
-
Mobile Phase A: 100 mM Ammonium Carbonate (pH 10.5) in Water.[1] Why? High pH ensures IPs are fully deprotonated and improves peak shape.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-2 min: 90% B (Isocratic hold)
-
2-12 min: 90% -> 40% B (Linear gradient)
-
12-15 min: 40% B (Hold)
-
15-20 min: 90% B (Re-equilibration)
-
Mass Spectrometry Parameters (ESI Negative Mode):
-
Capillary Voltage: -3.5 kV.
-
Desolvation Temp: 400°C.
-
MRM Transitions (InsP₂):
| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Purpose |
| Ins(1,2)P₂ | 339.0 | 97.0 | 25 | Quantifier |
| Ins(1,2)P₂ | 339.0 | 79.0 | 40 | Qualifier |
| Ins(1,2)P₂ | 339.0 | 241.0 | 18 | Structural Check |
Technical Insight: Separation of Ins(1,2)P₂ from Ins(4,5)P₂ relies on the gradient slope. The 1,2-isomer typically elutes earlier than the 4,5-isomer on amino-HILIC phases due to the steric hindrance of the vicinal phosphates reducing the interaction with the stationary phase.
Method B: Ion Chromatography (IC)-MS
For cases where HILIC cannot resolve specific isomers, IC is the alternative. It requires a suppressor (e.g., Dionex AERS) to remove the KOH/NaOH eluent before the sample enters the MS.
Protocol:
-
Column: Dionex CarboPac PA100 or PA200.
-
Eluent: KOH gradient (generated electrolytically).
-
Suppressor: Electrolytic suppressor in external water mode.
-
Gradient: 5 mM to 80 mM KOH over 30 mins.
-
Advantage: Superior resolution of positional isomers.
-
Disadvantage: Lower sensitivity than HILIC due to suppressor band broadening; requires specialized hardware.
Critical Technical Considerations (Self-Validation)
To ensure the protocol is working correctly, apply these validation steps:
-
System Passivation: If using standard HPLC hardware (stainless steel), flush the system with 0.1% Phosphoric acid overnight, then wash thoroughly with water. This "saturates" active sites. Preferably, use PEEK tubing and PEEK-lined columns.
-
Isomer Confirmation: You must run authentic standards of Ins(1,2)P₂, Ins(1,4)P₂, and Ins(4,5)P₂. Retention times shift slightly with buffer age.
-
Ins(1,2)P₂ Standard: Often available from Cayman Chemical or SiChem.
-
-
Carryover Check: Inositol phosphates are "sticky." Inject a blank (water) after high-concentration samples to rule out carryover.
References
-
Ito, M., et al. (2018). "Using HILIC-MS/MS Method to Study Inositol Pyrophosphate."[7] Methods in Molecular Biology. Describes the foundational HILIC-MS method using ammonium carbonate buffers.
-
Qiu, D., et al. (2021). "Isomer-selective analysis of inositol phosphates with differential isotope labelling by phosphate methylation." Analytica Chimica Acta.
-
Wilson, M.S.C., et al. (2015). "A novel method for the purification of inositol phosphates from biological samples using titanium dioxide beads." Open Biology. The gold-standard protocol for TiO2 extraction.
-
Harmel, R., et al. (2019). "Mass spectrometry of inositol polyphosphates." Current Topics in Microbiology and Immunology.
Sources
- 1. Inositol Phosphates Purification Using Titanium Dioxide Beads - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Quantitation of Inositol Phosphates by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitation of Inositol Phosphates by HPLC-ESI-MS | Springer Nature Experiments [experiments.springernature.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Extraction of Inositol Bisphosphates from Biological Tissues
Introduction: The Challenge and Importance of Inositol Bisphosphate Analysis
In the intricate world of cellular signaling, inositol phosphates (InsPs) and their highly energetic pyrophosphate derivatives (PP-InsPs) act as critical messengers, orchestrating a vast array of cellular processes from metabolic homeostasis to DNA repair.[1][2][3] The combinatorial phosphorylation of the myo-inositol ring gives rise to a complex family of isomers, each with distinct roles in cellular function.[3][4] Among these, inositol bisphosphates (InsP₂s) represent a key node in the signaling cascade. Accurately measuring these molecules in biological tissues is paramount for researchers in cell biology, pharmacology, and drug development, yet their analysis is fraught with challenges. Their low abundance, high polarity, and the existence of multiple regioisomers demand robust and meticulously validated extraction and analytical protocols.[1][5]
This guide provides a comprehensive overview of field-proven methodologies for the extraction of inositol bisphosphates from biological tissues. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale to empower users to troubleshoot and adapt these methods for their specific research needs.
The Inositol Phosphate Signaling Network: A Primer
To appreciate the nuances of extraction, it is essential to understand the biological context. The inositol phosphate signaling network is a complex web of kinases and phosphatases that dynamically interconvert various InsP species.[2][3] A simplified view of this pathway highlights the central role of inositol bisphosphates.
Caption: Simplified Inositol Phosphate Signaling Pathway.
Core Principles of Inositol Bisphosphate Extraction
The successful extraction of inositol bisphosphates from biological tissues hinges on two primary objectives:
-
Quantitative Liberation: Efficiently releasing the polar InsP₂s from the complex cellular matrix.
-
Preservation of Integrity: Preventing their degradation or interconversion by endogenous enzymes.
To achieve this, most protocols employ a rapid cell lysis and protein precipitation step using strong acids, such as perchloric acid (PCA) or trichloroacetic acid (TCA).[6][7][8] The acidic environment serves the dual purpose of halting all enzymatic activity and solubilizing the highly charged inositol phosphates.
Comparative Overview of Extraction and Analysis Methods
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Perchloric Acid (PCA) Extraction | Protein precipitation and cell lysis using a strong acid. | Well-established, efficient for a wide range of tissues. | PCA is a hazardous material requiring special handling and disposal.[9][10][11] Potential for phosphate group migration if not properly controlled.[8] | General-purpose extraction from various biological samples. |
| Trichloroacetic Acid (TCA) Extraction | Similar to PCA, uses TCA for protein precipitation. | Generally considered less hazardous than PCA. Effective for cultured cells and some tissues.[8][12] | Can be less efficient for certain tissue types compared to PCA. | Extraction from cultured cells and tissues where PCA use is restricted. |
| Titanium Dioxide (TiO₂) Bead Enrichment | Affinity-based purification where phosphate groups bind to TiO₂ beads under acidic conditions.[13][14][15] | High specificity for phosphorylated molecules, allows for concentration of dilute samples, and removes salts and other interfering compounds.[14][16] | Can have variable recovery rates; inositol pyrophosphates can be degraded by prolonged exposure to the beads.[6] | Purification and concentration of InsPs from complex or large-volume samples, such as biofluids.[13][15] |
| HPLC with Anion Exchange | Separation based on the charge of the inositol phosphate species.[17][18] | Good resolution of different phosphorylation states (e.g., InsP₂, InsP₃). Can be coupled with various detectors. | Co-elution of isomers is common. Requires dedicated HPLC equipment. | Routine separation and quantification of known inositol phosphates. |
| Mass Spectrometry (MS) | Separation and identification based on mass-to-charge ratio. Techniques like CE-ESI-MS offer high sensitivity and isomer separation.[1][19] | High sensitivity and specificity, enabling the identification and quantification of novel isomers.[1][19] Does not require radiolabeling. | Requires specialized and expensive equipment. Complex data analysis. | Discovery-based research, absolute quantification, and analysis of complex mixtures of isomers. |
Experimental Workflow for Inositol Bisphosphate Analysis
The overall process, from tissue collection to data analysis, follows a logical sequence of steps designed to ensure the integrity and accurate measurement of the target analytes.
Caption: General workflow for inositol bisphosphate extraction and analysis.
Detailed Protocols
Protocol 1: Perchloric Acid (PCA) Extraction
This is a robust and widely cited method for the extraction of inositol phosphates from a variety of biological samples.[6][7][20]
Materials:
-
Perchloric acid (PCA), ~70% stock (handle with extreme care)
-
Working solution of PCA (e.g., 1 M or 3.5%), kept on ice
-
Neutralization buffer (e.g., 2 M KHCO₃ or 2M KOH, 150 mM HEPES)[21]
-
Homogenizer (e.g., Dounce, Potter-Elvehjem, or bead beater)
-
Refrigerated centrifuge
-
Lyophilizer (optional)
Procedure:
-
Sample Preparation: Weigh the frozen tissue and record the weight. All subsequent steps should be performed on ice or at 4°C to minimize degradation of labile inositol pyrophosphates.[22]
-
Homogenization: Add 10 volumes of ice-cold 1 M PCA to the tissue. Homogenize thoroughly until no visible tissue fragments remain.
-
Acid Incubation: Incubate the homogenate on ice for 15-20 minutes with occasional vortexing.[6][22] This ensures complete cell lysis and protein precipitation.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 18,000 x g) for 5-10 minutes at 4°C.[13][22] The pellet will contain precipitated proteins and cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble inositol phosphates, to a new pre-chilled tube.
-
Neutralization: Slowly add the neutralization buffer while vortexing until the pH reaches approximately 7.0. A color change in the HEPES buffer (if used) can provide a visual cue.[21] Be cautious as CO₂ will be evolved.
-
Salt Precipitation: The neutralization of PCA with a potassium-based buffer results in the formation of insoluble potassium perchlorate. Incubate the neutralized extract on ice for at least 30 minutes to ensure complete precipitation.
-
Final Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated salt.[21]
-
Final Extract: The resulting supernatant is the final extract containing inositol bisphosphates. It can be stored at -80°C or lyophilized for long-term storage and concentration.[21]
Protocol 2: Trichloroacetic Acid (TCA) Extraction
A common alternative to PCA, particularly for cultured cells.[8][12]
Materials:
-
Trichloroacetic acid (TCA) stock solution (e.g., 100% w/v)
-
Working solution of TCA (e.g., 20%), kept on ice
-
Water-saturated diethyl ether (for TCA removal)
-
pH indicator paper
Procedure:
-
Sample Preparation and Homogenization: Follow steps 1 and 2 from the PCA protocol, using ice-cold 20% TCA instead of PCA.
-
Acid Incubation and Centrifugation: Follow steps 3 and 4 from the PCA protocol.
-
Supernatant Collection: Collect the supernatant as in step 5 of the PCA protocol.
-
TCA Removal: Add an equal volume of water-saturated diethyl ether to the supernatant. Vortex vigorously and allow the phases to separate. The upper ether phase will contain the TCA. Carefully remove and discard the upper layer. Repeat this extraction 3-4 times, checking the pH of the aqueous layer after each extraction until it is near neutral.
-
Final Extract: The lower aqueous phase is the final extract. It can be stored at -80°C prior to analysis.
Protocol 3: Titanium Dioxide (TiO₂) Bead-Based Purification and Enrichment
This protocol is ideal for concentrating inositol phosphates from dilute extracts or for cleaning up samples prior to mass spectrometry.[13][14][15][16] It is typically performed after an initial acid extraction.
Materials:
-
Titanium dioxide beads (e.g., Titansphere TiO 5 µm)[23]
-
Acidified extract from Protocol 1 or 2 (before neutralization)
-
Wash buffer (e.g., 1 M PCA)
-
Elution buffer (e.g., ~2.8% ammonium hydroxide)[6]
-
Centrifugal evaporator
Procedure:
-
Bead Preparation: Prepare the TiO₂ beads by washing them once in water and then once in the wash buffer.[23]
-
Binding: Add the prepared TiO₂ beads to the acidic supernatant from the PCA or TCA extraction. Incubate with rotation for 15-20 minutes at 4°C.[6][13]
-
Washing: Pellet the beads by centrifugation (e.g., 3,500 x g for 1 min).[6] Discard the supernatant. Wash the beads twice with ice-cold wash buffer to remove unbound contaminants.
-
Elution: Resuspend the beads in the elution buffer. The basic pH will release the bound inositol phosphates.[6]
-
Collection and Concentration: Centrifuge to pellet the beads and carefully collect the supernatant containing the purified inositol phosphates. The eluate can then be concentrated and neutralized using a centrifugal evaporator.[15]
Self-Validating Systems and Quality Control
To ensure the trustworthiness of your results, incorporate the following validation steps:
-
Spike-in and Recovery: Add a known amount of a commercially available inositol bisphosphate standard to a sample before extraction. Calculate the percentage recovery after the entire procedure to assess the efficiency of your extraction.
-
Internal Standards: For mass spectrometry-based analysis, the use of stable isotope-labeled internal standards is highly recommended for accurate quantification.[24]
-
Linearity and Limit of Detection (LOD): For your chosen analytical method, establish the linear range of detection and the LOD using a dilution series of a known standard.
Conclusion and Future Perspectives
The extraction of inositol bisphosphates from biological tissues is a demanding yet achievable task. The choice of method depends on the specific research question, the nature of the biological sample, and the available analytical instrumentation. While acid-based extractions remain the gold standard for their efficiency, emerging techniques like TiO₂-based purification offer enhanced specificity and concentration capabilities.[14][15] The continued development of highly sensitive mass spectrometry techniques will undoubtedly further our ability to explore the complex and dynamic world of inositol phosphate signaling.[1][25][26][27] By understanding the principles behind each step and incorporating rigorous quality control, researchers can generate reliable and reproducible data, paving the way for new discoveries in cellular regulation and therapeutic intervention.
References
- Absolute quantitation of inositol pyrophosphates by capillary electrophoresis electrospray ioniz
- Anion-exchange high-performance liquid chromatographic analysis of inositol phosph
- A sensitive method for the quantification of the mass of inositol phosphates using gas chrom
- The Inositol Phosphate System—A Coordin
- High‐resolution mass spectrometric analysis of myo‐inositol hexakisphosphate using electrospray ionis
- The Inositol Trisphosphate/Calcium Signaling P
- Phosphorus-specific, liquid chromatography inductively coupled plasma mass spectrometry for analysis of inositol phosphate and inositol pyrophosphate metabolism | Biochemical Journal | Portland Press.
- High-performance liquid chromatographic analysis of radiolabeled inositol phosph
- The inositol phosphate signalling network in physiology and disease - PubMed.
- Quantitation of Inositol Phosphates by HPLC-ESI-MS | Springer N
- Anion exchange chromatographic separation of inositol phosphates and their quantification by gas chrom
- Capillary electrophoresis mass spectrometry identifies new isomers of inositol pyrophosphates in mammalian tissues - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05147H.
- Inositol Phosphate Metabolism and Signal Transduction | American Review of Respiratory Disease -
- Analytical Methods for Determination of Phytic Acid and Other Inositol Phosph
- Inositol Phosphates and Synthesizing Enzymes: Implications in Neurodegener
- Perchloric Acid - Environment, Health & Safety.
- Inositol Phosphates Purification Using Titanium Dioxide Beads - PMC - NIH.
- Perchloric Acid Handling Guidelines - Esco Lifesciences.
- Perchloric acid extraction.
- Perchloric acid - Standard Oper
- (PDF)
- (PDF)
- A novel method for the purification of inositol phosphates from biological samples reveals that no phytate is present in human plasma or urine - PMC.
- FIG. 1.
- EHS Guideline - Using Perchloric Acid.
- Analysis of Inositol Phosphates, Diphosphoinositol Phosphates, and Their Analogs by HPLC on an Acid-Compatible Stationary Phase with Detection by Complexation with Ferric Ion - ResearchG
- (PDF)
- A novel method for the purification of inositol phosphates from biological samples reveals that no phytate is present in human plasma or urine - PubMed.
- Extraction and Quantification of Soluble, Radiolabeled Inositol Polyphosphates from Different Plant Species using SAX-HPLC - ResearchG
- Determination of Inositol Phosphates in Dried Distillers Grains with Solubles - Lab Manager.
- Pools of Independently Cycling Inositol Phosphates Revealed by Pulse Labeling with 18O-Water | Journal of the American Chemical Society.
- (PDF)
- Analytical Methods for Determination of Phytic Acid and Other Inositol Phosph
- Pools of Independently Cycling Inositol Phosphates Revealed by Pulse Labeling with 18O-W
- Basic features of cellular inositol metabolism as revealed by a newly developed LC-MS method | Biochemical Journal | Portland Press.
- Extraction and analysis of soluble inositol polyphosphates
- A novel method for the purification of inositol phosphates from biological samples reveals that no phytate is present in human plasma or urine - The Royal Society.
- Inositol phosphates dynamically enhance stability, solubility, and c
- tca protein extraction.
- Inositol Phosphates Purification Using Titanium Dioxide Beads - Bio-protocol.
- Extraction and recovery of inositol phosphates
- Inositol phosphates in rat atria and the importance of the extraction procedure - PubMed.
- Multiple inositol phosphate species enhance stability of active mTOR - PMC - NIH.
- Basic features of cellular inositol metabolism as revealed by a newly developed LC-MS method - UCL Discovery - University College London.
- Cell Extraction and Enrichment of Inositol Polyphosphate and Inositol Pyrophosph
Sources
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. The Inositol Phosphate System—A Coordinator of Metabolic Adaptability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The inositol phosphate signalling network in physiology and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Inositol Phosphates Purification Using Titanium Dioxide Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. Inositol phosphates in rat atria and the importance of the extraction procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. escolifesciences.com [escolifesciences.com]
- 11. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 12. users.ox.ac.uk [users.ox.ac.uk]
- 13. A novel method for the purification of inositol phosphates from biological samples reveals that no phytate is present in human plasma or urine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A novel method for the purification of inositol phosphates from biological samples reveals that no phytate is present in human plasma or urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cell Extraction and Enrichment of Inositol Polyphosphate and Inositol Pyrophosphates Using Titanium Dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Anion-exchange high-performance liquid chromatographic analysis of inositol phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. High-performance liquid chromatographic analysis of radiolabeled inositol phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Capillary electrophoresis mass spectrometry identifies new isomers of inositol pyrophosphates in mammalian tissues - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05147H [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. bmb.natsci.msu.edu [bmb.natsci.msu.edu]
- 22. bio-protocol.org [bio-protocol.org]
- 23. royalsocietypublishing.org [royalsocietypublishing.org]
- 24. A sensitive method for the quantification of the mass of inositol phosphates using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. High‐resolution mass spectrometric analysis of myo‐inositol hexakisphosphate using electrospray ionisation Orbitrap - PMC [pmc.ncbi.nlm.nih.gov]
- 26. portlandpress.com [portlandpress.com]
- 27. Quantitation of Inositol Phosphates by HPLC-ESI-MS | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Stability of D-myo-Inositol-1,2-diphosphate sodium salt in aqueous solution
Technical Support Center: D-myo-Inositol-1,2-diphosphate (Sodium Salt) Ref: TSC-INS-12P2 | Rev. 2.4 | Status: Active
Executive Summary: Stability at a Glance
D-myo-Inositol-1,2-diphosphate (commonly referred to as Ins(1,2)P₂ or 1,2-Bisphosphate ) is a vicinal inositol phosphate. While the sodium salt is highly water-soluble, the molecule possesses specific instabilities due to the proximity of the phosphate groups at the C1 and C2 positions.
| State | Condition | Stability Rating | Critical Action |
| Lyophilized Solid | -20°C, Desiccated | High (>1 year) | Keep vial tightly sealed; hygroscopic.[1] |
| Aqueous Solution | -20°C or -80°C | High (3–6 months) | Aliquot to avoid freeze-thaw cycles. |
| Aqueous Solution | 4°C | Low (<48 hours) | Use immediately; susceptible to hydrolysis. |
| Aqueous Solution | Ambient (25°C) | Critical (<12 hours) | Do not store. Bacterial growth & hydrolysis risk. |
| In Buffers | pH < 4.0 (Acidic) | Unstable | Phosphate Migration: Causes "scrambling" of isomers. |
| In Buffers | + Ca²⁺ / Mg²⁺ | Incompatible | Precipitation: Forms insoluble salts instantly. |
Technical Deep Dive: The Mechanism of Instability
To troubleshoot effectively, you must understand why the molecule degrades. Ins(1,2)P₂ is distinct from other isomers (like Ins(1,4)P₂) because the phosphate groups are vicinal (on adjacent carbons).
A. Acid-Catalyzed Phosphate Migration (The "Scrambling" Effect)
Unlike simple hydrolysis (loss of phosphate), inositol phosphates in acidic environments (pH < 4.0) undergo intramolecular migration . The phosphate group at C1 can migrate to C3 or C6, or the C2 phosphate can shift.
-
Result: You no longer have pure Ins(1,2)P₂. You have a mixture of Ins(1,2)P₂, Ins(1,3)P₂, and other isomers.
-
Implication: Acid extraction protocols (e.g., TCA or Perchloric acid precipitation of cells) must be neutralized immediately to preserve the isomeric identity.
B. Divalent Cation Chelation
Inositol phosphates are potent chelators. The negative charge density on the phosphate groups attracts divalent cations (
-
Result: Formation of metal-inositol phosphate complexes that precipitate out of solution.
-
Implication: Do not dissolve Ins(1,2)P₂ directly into calcium-rich media (like DMEM) or buffers (like Krebs-Ringer) without verifying solubility limits.
Visualization: Stability & Degradation Pathways
The following diagram illustrates the fate of Ins(1,2)P₂ under various experimental stressors.
Caption: Figure 1.[2][3] Degradation pathways of D-myo-Inositol-1,2-diphosphate showing critical sensitivities to pH and cations.
Standard Operating Procedure (SOP): Reconstitution & Storage
Objective: Prepare a stable 10 mM stock solution.
Materials:
-
D-myo-Inositol-1,2-diphosphate (Lyophilized).
-
Water: HPLC-grade, degassed, or Milli-Q (18.2 MΩ).
-
Validation Step: Ensure water pH is ~6.0–7.0. Do not use unbuffered water if it is slightly acidic due to dissolved CO₂.
Protocol:
-
Equilibration: Allow the vial to warm to room temperature inside a desiccator before opening. Why? This prevents condensation from forming on the hygroscopic powder.
-
Solvent Selection: Add water or HEPES buffer (10-25 mM, pH 7.2).
-
Avoid: PBS (Phosphate Buffered Saline) if high concentrations are used, as excess sodium can affect solubility equilibrium, though usually PBS is safe.
-
Strictly Avoid: Buffers containing Calcium or Magnesium (e.g., HBSS with Ca/Mg).
-
-
Dissolution: Vortex gently. The sodium salt should dissolve instantly (>10 mg/mL solubility).
-
Aliquot: Divide into single-use aliquots (e.g., 50 µL).
-
Why? Repeated freeze-thaw cycles cause micro-precipitation and hydrolysis.
-
-
Storage: Flash freeze in liquid nitrogen (optional but recommended) and store at -20°C.
Troubleshooting Guide (FAQ)
Q1: My solution turned cloudy upon adding it to my cell culture media.
Diagnosis: Calcium Precipitation. Most cell culture media (DMEM, RPMI) contain 1.8 mM Calcium. Inositol phosphates bind calcium with high affinity, forming insoluble Calcium-InsP₂ complexes. Solution:
-
Prepare the stock in water or calcium-free buffer.
-
Dilute the stock into the media immediately before use to a low working concentration (e.g., <100 µM). At low concentrations, the kinetic barrier may delay precipitation.
-
Alternative: Use a "loading buffer" free of calcium for the initial incubation, then switch to growth media.
Q2: I see a "ghost" peak or multiple peaks on my HPLC after storing samples at 4°C.
Diagnosis: Acid Migration or Hydrolysis. If your mobile phase is acidic (common in SAX-HPLC) or if the sample was extracted with acid and not fully neutralized, the phosphate groups have migrated. Solution:
-
Store samples at -80°C immediately after extraction.
-
Neutralize acid extracts to pH 7.0 within 5 minutes of cell lysis.
-
Run standards immediately after reconstitution to benchmark retention times.
Q3: Can I autoclave the stock solution?
Answer: No.
Reason: High heat and pressure will hydrolyze the phosphate ester bonds, releasing inorganic phosphate (
Q4: The datasheet says "Diphosphate" but I see "Bisphosphate" in papers. Are they the same?
Answer: Likely, yes. Clarification:
-
Bisphosphate: Two separate phosphate groups attached to different carbons (C1 and C2). This is the standard signaling molecule.
-
Diphosphate (Pyrophosphate): A
bond. This is rare for the 1,2 positions in this context. -
Cyclic Phosphate: Ins(1:2)cP is a cyclic intermediate.[4]
-
Verification: Check the CAS number or the structure on the vial. If it is the standard sodium salt reagent, it is the bisphosphate .
References & Authority
-
Cayman Chemical. D-myo-Inositol-1-phosphate (sodium salt) Product Information. (Inositol phosphate stability and solubility profiles). Link
-
Echelon Biosciences. Inositol Phosphate Storage and Handling Guide. (Stability of InsPns in acidic/basic buffers).[5] Link
-
Irvine, R. F., & Schell, M. J. (2001). "Back in the water: the return of inositol phosphates."[5] Nature Reviews Molecular Cell Biology, 2(5), 327-338. (Review of inositol phosphate signaling and chemistry).
-
Sigma-Aldrich (Merck). D-myo-Inositol 1,4,5-trisphosphate sodium salt Product Sheet. (General handling of hygroscopic inositol sodium salts). Link
-
Shears, S. B. (1998). "The versatility of inositol phosphates as cellular signals." Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1436(1-2), 49-67. (Mechanisms of metabolic turnover and hydrolysis).[6]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Inositol phosphates dynamically enhance stability, solubility, and catalytic activity of mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 4. D-myoinositol 1:2-cyclic phosphate 2-phosphohydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. echelon-inc.com [echelon-inc.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Improving detection limits for low-abundance inositol diphosphates
Technical Support Center: High-Sensitivity Detection of Inositol Pyrophosphates ( , )
Introduction: The "Ghost" Signal Challenge
Inositol pyrophosphates (PP-IPs), specifically diphosphoinositol pentakisphosphate (
The Problem: Detecting physiological levels (0.5–5 µM) is notoriously difficult due to three factors:
-
Lability: The phosphoanhydride bond hydrolyzes rapidly in acidic or warm conditions.
-
Adsorption: The high negative charge density causes irreversible binding to metal surfaces in LC systems.
-
Isomeric Complexity: Distinguishing 1-
from 5- requires high-resolution separation often lost in standard LC-MS.
This guide provides a validated, modular workflow to lower your Limit of Detection (LOD) from micromolar to picomolar ranges.
Module 1: Sample Preparation (The Critical First Step)
Objective: Extract PP-IPs without hydrolyzing the high-energy bond.
Common Failure: "My
Protocol: Acidic Extraction with Enrichment
Reference: Wilson et al. (2015), Qiu et al. (2020)
Reagents:
-
Lysis Buffer: 1M Perchloric Acid (PA).[1] Must be ice-cold.
-
Beads: Titanium Dioxide (
) beads (5 µm).[1] -
Elution Buffer: 10% Ammonium Hydroxide (
), pH > 10.
Step-by-Step Workflow:
-
Quench & Lyse:
-
Add 1M PA directly to cells/tissue.
-
CRITICAL: Incubate on ice for 10 mins. Do not exceed 4°C.
-
Centrifuge (18,000 x g, 5 min, 4°C) to remove debris.
-
- Capture (The Cleanup):
-
Wash & Elute:
-
Evaporation:
-
Vacuum concentrate (SpeedVac) at low heat (ambient) to dryness.
-
Visual Workflow: Sample Integrity System
Figure 1: Validated extraction workflow maximizing recovery while minimizing hydrolysis.
Module 2: Chromatographic Separation (Resolving Isomers)
Objective: Separate
Technique A: HILIC-MS/MS (High Throughput)
Best for: Absolute quantitation of total
-
Column: Polymer-based Amino HILIC (e.g., Shodex HILICpak VG-50).
-
Why Polymer? Silica-based columns degrade at the high pH required for PP-IPs.
-
-
Mobile Phase:
-
A: Acetonitrile (ACN).
-
B: 300 mM Ammonium Carbonate (
).[3]
-
-
Gradient: Linear gradient from high ACN to high buffer.
-
The Secret Sauce: The pH must be >10.[4] At neutral pH, PP-IPs interact too strongly with the stationary phase, causing tailing.
Technique B: CE-ESI-MS (High Resolution)
Best for: Distinguishing 1-
-
Advantage: Separates isomers based on electrophoretic mobility (charge-to-size ratio) rather than polarity alone.
-
Sensitivity: Can detect < 25 pmol.[1]
Comparison of Methods:
| Feature | PAGE (DAPI Stained) | HILIC-MS/MS | CE-ESI-MS |
| LOD | ~100 pmol | 2–5 pmol | < 1 pmol |
| Isomer Separation | No | Poor | Excellent |
| Throughput | Low | High | Medium |
| Key Reagent | DAPI (Photobleaching) | Ammonium Carbonate (pH 10.5) | Sheath Liquid |
Module 3: Mass Spectrometry Detection (Boosting Ionization)
Objective: Maximize signal-to-noise ratio (S/N). Common Failure: "I inject standard, I see signal. I inject sample, signal is gone." (Cause: Ion Suppression).[7]
Troubleshooting Guide: The "Missing Peak" Flowchart
Q1: Is your system metal-free?
-
Issue: PP-IPs chelate iron in stainless steel capillaries.
-
Fix: Use PEEK tubing and a PEEK-lined column. Passivate the system with 0.1% phosphoric acid or medronic acid prior to use (flush thoroughly afterwards).
Q2: Are you using the correct ionization mode?
-
Standard: Negative ESI mode (
).[8] -
Transitions (MRM):
-
: Precursor [M-H]⁻ (
~739) Product ⁻ ( 79) or ⁻ ( 97). -
Note: The phosphate fragment is non-specific, so chromatographic retention time is your primary identifier.
-
: Precursor [M-H]⁻ (
Q3: Is matrix suppression killing your signal?
-
Diagnosis: Spike a stable isotope standard (
) into your sample. If the standard signal drops >50% compared to water, you have suppression. -
Fix:
-
Re-run
purification (Module 1). -
Implement a post-column dilution (dilute effluent with ACN before it hits the source).
-
Visual Logic: MS Optimization
Figure 2: Systematic troubleshooting for loss of sensitivity in MS analysis.
Module 4: Alternative Detection (PAGE)
Scenario: You do not have access to a high-end MS. Solution: DAPI-stained PAGE.
While Toluidine Blue is standard for
-
The Trick: "Negative Staining." Upon UV exposure, DAPI photobleaches.[10]
bands will appear dark against a fluorescent blue background. This is significantly more sensitive than colorimetric staining.
References
-
Wilson, M. S., et al. (2015). A novel method for the purification of inositol phosphates from biological samples reveals that no phytate is present in human plasma or urine. Open Biology. Link
-
Qiu, D., et al. (2020). Analysis of Inositol Phosphate Metabolism by Capillary Electrophoresis Electrospray Ionization Mass Spectrometry. Nature Communications. Link
-
Ito, M., et al. (2018). Hydrophilic interaction liquid chromatography-tandem mass spectrometry for the quantitative analysis of mammalian-derived inositol poly/pyrophosphates. Journal of Chromatography A. Link
-
Losito, O., et al. (2009). Inositol pyrophosphates and their unique metabolic complexity: analysis by gel electrophoresis. PLOS ONE. Link[10]
Sources
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. bmb.natsci.msu.edu [bmb.natsci.msu.edu]
- 3. Hydrophilic interaction liquid chromatography-tandem mass spectrometry for the quantitative analysis of mammalian-derived inositol poly/pyrophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inositol Phosphates Purification Using Titanium Dioxide Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Capillary electrophoresis mass spectrometry identifies new isomers of inositol pyrophosphates in mammalian tissues - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. "HPLC and MS/MS Method for the Separation and Identification of Inosito" by Travis Y. Tu [scholarship.claremont.edu]
- 8. researchgate.net [researchgate.net]
- 9. scholarworks.uark.edu [scholarworks.uark.edu]
- 10. researchgate.net [researchgate.net]
Troubleshooting peak overlap between Ins(1,2)P2 and cyclic inositol phosphates
Technical Support Center: Inositol Phosphate Profiling Subject: Troubleshooting Peak Overlap: Ins(1,2)P2 vs. Cyclic Inositol Phosphates Ticket ID: IP-SAX-0042 Status: Open for Resolution
Executive Summary
You are encountering a critical resolution challenge in the metabolic profiling of inositol phosphates (IPs). Specifically, the co-elution of Inositol 1,2-bisphosphate [Ins(1,2)P2] and cyclic inositol phosphates (most notably the cyclic bisphosphate cIns(1:2,4)P2 or the cyclic triphosphate cIns(1:2,4,5)P3 ) is a known artifact of Anion Exchange Chromatography (SAX-HPLC).
This overlap occurs because the 1:2-cyclic phosphodiester bond "masks" one negative charge, causing a cyclic IP to elute earlier than its non-cyclic congener, often landing it directly on top of a less-phosphorylated non-cyclic species (e.g., a cyclic IP3 eluting in the IP2 region).
This guide provides a definitive diagnostic workflow to distinguish these species using Acid Lability Shift Analysis .
Module 1: The Diagnostic Workflow
Use this logic gate to determine the identity of your co-eluting peak.
Figure 1: Diagnostic logic for distinguishing acid-labile cyclic inositol phosphates from stable non-cyclic isomers.
Module 2: The Core Conflict (Mechanistic Insight)
To resolve this separation, you must understand the Charge-Masking Effect .
-
The Cyclic Mask: In cIns(1:2)P derivatives, the phosphate group is esterified to both the C1 and C2 hydroxyls. This forms a five-membered phosphodiester ring.[1][2]
-
Charge Reduction: A standard phosphomonoester (like in Ins(1,2)P2) carries approximately -2 charge at neutral/basic pH. A cyclic phosphodiester carries only -1 charge because it lacks the second ionizable hydroxyl group.
-
Elution Consequence: On a SAX column, elution is driven by net negative charge.
-
cIns(1:2,4)P2 (Cyclic IP2) has a net charge similar to a monophosphate or a weak bisphosphate.
-
Ins(1,2)P2 (Non-cyclic) has a full bisphosphate charge load.
-
Result: Cyclic species elute earlier than expected. A cyclic IP3 can masquerade as an IP2, and a cyclic IP2 can co-elute with early IP2 isomers like Ins(1,2)P2.
-
Module 3: Troubleshooting Guide (Q&A)
Q1: Why can't I just optimize the gradient to separate them?
A: You can, but it is risky without confirmation. Cyclic IPs and specific non-cyclic isomers often have identical charge densities and hydration shells. While flattening the gradient (e.g., 0.5% increase in B per minute) might resolve them as a "shoulder," it rarely provides baseline separation. Acid hydrolysis is the only self-validating method because it chemically alters one species (the cyclic) while leaving the other (Ins(1,2)P2) intact.
Q2: Will acid hydrolysis destroy my Ins(1,2)P2?
A: No, provided you follow the protocol below. The 1:2-cyclic bond is highly strained and "acid-labile." It opens rapidly (within 1-2 minutes) in 1M acid at room temperature. The standard monoester phosphate bonds on Ins(1,2)P2 are "acid-stable" under these conditions and would require boiling in strong acid for hours to hydrolyze.
Q3: If the peak shifts, what does it become?
A:
-
If it was cIns(1:2,4)P2: It hydrolyzes to Ins(1,4)P2 (major product) and Ins(2,4)P2 (minor). Since Ins(1,4)P2 has a higher negative charge than the cyclic form, the peak will shift to a later retention time (to the right).
-
If it was Ins(1,2)P2: The retention time remains unchanged .
Module 4: Validated Experimental Protocols
Protocol A: The Acid Shift Test
Use this protocol to confirm peak identity.
Reagents:
-
1M HCl (Hydrochloric Acid)
-
1M NaOH (for neutralization)
-
HPLC Mobile Phase A (Water)
Step-by-Step:
-
Collection: Run your standard SAX-HPLC method. Collect the fraction containing the problematic overlapping peak (e.g., the "Ins(1,2)P2 region").
-
Acidification: Add 1M HCl to the fraction to reach a final concentration of 0.25M - 0.5M HCl .
-
Incubation: Incubate at Room Temperature (25°C) for 10 minutes .
-
Note: Do not boil. Boiling may degrade non-cyclic IPs. The cyclic bond opens easily at RT.
-
-
Neutralization: Neutralize carefully with an equivalent volume of 1M NaOH. Check pH (aim for pH 6-7).
-
Dilution: Dilute the sample 1:5 with Mobile Phase A (Water) to lower the ionic strength.
-
Critical: Injecting high salt (NaCl from neutralization) can disrupt peak shape.
-
-
Re-Analysis: Inject the treated sample onto the SAX column.
-
Interpretation: Compare the trace to the original.
-
Peak Moved Right: It was Cyclic.
-
Peak Stayed: It was Ins(1,2)P2.
-
Module 5: Data Reference & Elution Characteristics
Table 1: Charge and Elution Behavior on Partisphere SAX
| Species | Structure Type | Net Charge (Approx) | Elution Position (Relative) | Acid Lability (RT) |
| cIns(1:2)P | Cyclic Mono | -1 | Very Early (Pre-IP1) | High |
| Ins(1)P | Monoester | -2 | Early | Low |
| cIns(1:2,4)P2 | Cyclic Bis | -3 | Overlaps with Ins(1,2)P2 | High |
| Ins(1,2)P2 | Vicinal Bis | -4 | IP2 Region | Low |
| Ins(1,4)P2 | Bisester | -4 | IP2 Region (Late) | Low |
| cIns(1:2,4,5)P3 | Cyclic Tris | -5 | Late IP2 / Early IP3 | High |
Module 6: Metabolic Context
Understanding the source of these isomers helps predict their presence.
Figure 2: Parallel generation of Cyclic and Non-Cyclic IPs. Note that cIP2 is the direct metabolic downstream product of cIP3 and is the primary interferent in the IP2 elution region.
References
-
Shears, S. B. (1989). Metabolism of the inositol phosphates produced upon receptor activation. Biochemical Journal, 260(2), 313–324.
-
Dixon, J. F., & Hokin, L. E. (1987).[3] The formation of inositol 1,2-cyclic 4,5-trisphosphate and inositol 1,2-cyclic 4-bisphosphate on stimulation of mouse pancreatic minilobules with carbamylcholine.[3][4] Journal of Biological Chemistry, 262(28), 13892–13895.
-
Irvine, R. F., Letcher, A. J., Lander, D. J., & Berridge, M. J. (1986). Specificity of inositol phosphate-stimulated Ca2+ mobilization from Swiss-mouse 3T3 cells. Biochemical Journal, 240(1), 301–304.
-
Wong, N. S., et al. (1988).[3] Inositol 1:2(cyclic),4,5-trisphosphate is not a major product of inositol phospholipid metabolism in vasopressin-stimulated WRK1 cells.[3] Biochemical Journal, 252(1), 1–5.[3]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. HPLC Separation of Inositol Polyphosphates | Springer Nature Experiments [experiments.springernature.com]
- 4. The formation of inositol 1,2-cyclic 4,5-trisphosphate and inositol 1,2-cyclic 4-bisphosphate on stimulation of mouse pancreatic minilobules with carbamylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Intracellular Landscape of Inositol Bisphosphate (IP₂) Isomers: Quantifying the Enigmatic Ins(1,2)P₂
For researchers, scientists, and drug development professionals navigating the intricate web of cellular signaling, the inositol phosphate (IP) pathway remains a cornerstone of investigation. While much attention has been focused on the well-established signaling roles of inositol trisphosphate (InsP₃) and the metabolism of phosphatidylinositol (4,5)-bisphosphate (PtdIns(4,5)P₂), the diverse family of inositol bisphosphate (IP₂) isomers presents a landscape of under-explored regulatory potential.[1][2][3] This guide provides an in-depth quantitative comparison of intracellular IP₂ isomers, with a special focus on the less-characterized but potentially significant Ins(1,2)P₂.
This document moves beyond a simple recitation of facts to explain the causality behind experimental choices and to provide a framework for the robust, self-validating investigation of these critical signaling molecules.
The Significance of IP₂ Isomer Profiling
The phosphorylation state of the myo-inositol ring at different positions creates a diverse array of isomers, each with the potential for unique biological activity. The relative intracellular concentrations of these isomers are not static; they are dynamically regulated by a host of kinases and phosphatases, responding to a variety of extracellular stimuli.[4] Understanding the basal and stimulated levels of each IP₂ isomer is therefore critical to elucidating their specific roles in cellular processes.
While isomers such as inositol 1,4-bisphosphate (Ins(1,4)P₂) are recognized as key metabolites in the canonical PtdIns(4,5)P₂ signaling cascade, emerging evidence suggests that other isomers, including those with vicinal phosphates like Ins(1,2)P₂, are present at significant levels in mammalian cells and may possess distinct metabolic origins and functions.[5]
Quantitative Comparison of Intracellular IP₂ Isomer Levels
Direct, comprehensive head-to-head comparisons of the absolute concentrations of all IP₂ isomers in a single cell type remain a significant analytical challenge. This is largely due to the structural similarity of the isomers and the technical demands of achieving complete chromatographic separation and accurate quantification.[6] However, by synthesizing data from multiple studies utilizing advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), we can construct a comparative overview.
| Inositol Bisphosphate (IP₂) Isomer | Typical Intracellular Concentration/Abundance | Metabolic Origin | Key Functional Notes |
| Ins(1,2)P₂ (or Ins(2,3)P₂) enantiomer | A major InsP₂ species in some cell lines (e.g., HL60, WRK-1, lymphoid cells)[5] | Likely a dephosphorylation product of Ins(1,2,3)P₃, which is derived from higher inositol polyphosphates like InsP₆.[5] | Its precursor, Ins(1,2,3)P₃, can be more abundant than Ins(1,4,5)P₃ (in the 1-10 µM range), suggesting a potentially high flux through this pathway.[5] |
| Ins(1,4)P₂ | The major basal IP₂ isomer in many cell types.[2] | Primarily a dephosphorylation product of Ins(1,4,5)P₃ by inositol polyphosphate 5-phosphatases.[4] | A key intermediate in the termination of Ins(1,4,5)P₃-mediated Ca²⁺ signaling. |
| Ins(1,3)P₂ | Accumulates upon agonist stimulation. In stimulated rat cerebral-cortex slices, it can account for ~22% of total [³H]InsP₂.[2] | A dephosphorylation product of Ins(1,3,4)P₃.[7] | Part of the metabolic cascade downstream of Ins(1,3,4,5)P₄. |
| Ins(3,4)P₂ | Accumulates upon agonist stimulation. In stimulated rat cerebral-cortex slices, it can account for ~8% of total [³H]InsP₂.[2] | A dephosphorylation product of Ins(1,3,4)P₃.[8] | Another metabolite in the pathway originating from Ins(1,3,4,5)P₄. |
| Ins(4,5)P₂ | Present at lower levels, accumulating upon agonist stimulation. In stimulated rat cerebral-cortex slices, it can account for ~3% of total [³H]InsP₂.[2] | A dephosphorylation product of Ins(1,4,5)P₃ by inositol polyphosphate 1-phosphatase. | A direct precursor to the regeneration of PtdIns(4,5)P₂. |
| Ins(1,6)P₂ & other isomers | Generally present at lower concentrations, though their levels can be dynamically regulated. | Various metabolic pathways involving different inositol polyphosphate kinases and phosphatases. | The specific functions of many of these minor isomers are still under investigation. |
Note: The term "major" for Ins(1,2)P₂ is based on radiolabeling studies and indicates a significant proportion of the total IP₂ pool in those specific cell types, though absolute concentrations are not yet definitively established across a wide range of cells.[5]
Signaling Pathways and Metabolic Interconnections
The intracellular concentrations of IP₂ isomers are a direct reflection of the activities of numerous enzymes that constitute a complex metabolic network. Understanding these pathways is crucial for interpreting quantitative data.
The Canonical Pathway via PtdIns(4,5)P₂ Hydrolysis
This well-established pathway is initiated by the activation of phospholipase C (PLC), which hydrolyzes PtdIns(4,5)P₂ at the plasma membrane to generate Ins(1,4,5)P₃ and diacylglycerol (DAG).[9] Ins(1,4,5)P₃ is then metabolized, in part, by dephosphorylation to yield Ins(1,4)P₂ and subsequently Ins(4)P. This cascade is central to agonist-induced calcium signaling.
Caption: Canonical pathway for Ins(1,4)P₂ formation.
The Putative Pathway for Ins(1,2)P₂ Formation
Evidence suggests that Ins(1,2)P₂ arises from a distinct metabolic route, likely involving the dephosphorylation of higher inositol polyphosphates that are not directly derived from the acute hydrolysis of PtdIns(4,5)P₂. Studies have shown that Ins(1,2,3)P₃ is a normal and often abundant constituent of mammalian cells, and its slow turnover rate is similar to that of InsP₆.[5] This suggests a metabolic link, where InsP₆ is sequentially dephosphorylated to generate Ins(1,2,3)P₃, which is then further metabolized to Ins(1,2)P₂.
Caption: Putative pathway for Ins(1,2)P₂ formation.
Experimental Protocols for the Quantitative Analysis of IP₂ Isomers
The accurate quantification of IP₂ isomers requires meticulous sample preparation and high-resolution analytical techniques. The following protocol outlines a robust workflow for the extraction, separation, and quantification of inositol phosphates from cultured mammalian cells using HPLC coupled to tandem mass spectrometry (LC-MS/MS).
Experimental Workflow Overview
Sources
- 1. Frontiers | Role of Inositol Poly-Phosphatases and Their Targets in T Cell Biology [frontiersin.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Inositol polyphosphate phosphatases in human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ins(1,4,5)P3 metabolism and the family of IP3-3Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inositol 1,2,3-trisphosphate and inositol 1,2- and/or 2,3-bisphosphate are normal constituents of mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isomer-selective analysis of inositol phosphates with differential isotope labelling by phosphate methylation using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The metabolism of inositol 1,3,4-trisphosphate to inositol 1,3-bisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Inositol Phosphates - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
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